molecular formula C12H10BrFN4O3 B11490822 N-(4-bromo-2-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-(4-bromo-2-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11490822
M. Wt: 357.13 g/mol
InChI Key: AAHNEBGOFGLWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo-fluorophenyl group and a nitro-pyrazolyl group attached to an acetamide backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to a pyrazole ring.

    Bromination and Fluorination: Halogenation of the phenyl ring to introduce bromo and fluoro substituents.

    Acetylation: Formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine.

    Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Reduction: Conversion of the nitro group to an amine.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-bromo-2-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
  • N-(4-bromo-2-chlorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C12H10BrFN4O3

Molecular Weight

357.13 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C12H10BrFN4O3/c1-7-4-11(18(20)21)16-17(7)6-12(19)15-10-3-2-8(13)5-9(10)14/h2-5H,6H2,1H3,(H,15,19)

InChI Key

AAHNEBGOFGLWFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)Br)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.